1-(Pyrazin-2-YL)cyclopropanecarbonitrile

Description

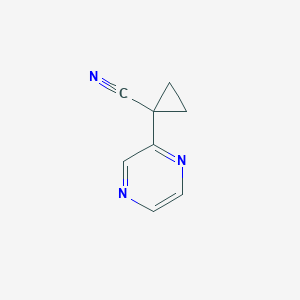

1-(Pyrazin-2-YL)cyclopropanecarbonitrile is a heterocyclic compound featuring a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4) attached to a strained cyclopropane-carbonitrile moiety. Its molecular formula is C₈H₆N₃, with a molar mass of 144.16 g/mol. This compound is of interest in medicinal chemistry and materials science due to its unique structural features .

Properties

IUPAC Name |

1-pyrazin-2-ylcyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-6-8(1-2-8)7-5-10-3-4-11-7/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBMNUXYRRTFGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729244 | |

| Record name | 1-(Pyrazin-2-yl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159734-50-5 | |

| Record name | 1-(Pyrazin-2-yl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(Pyrazin-2-YL)cyclopropanecarbonitrile typically involves the reaction of pyrazine derivatives with cyclopropane derivatives under specific conditions. One common method includes the use of a base to deprotonate the pyrazine derivative, followed by nucleophilic substitution with a cyclopropane derivative containing a leaving group . Industrial production methods may involve bulk custom synthesis and sourcing of raw materials to ensure high purity and yield .

Chemical Reactions Analysis

1-(Pyrazin-2-YL)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Pyrazin-2-YL)cyclopropanecarbonitrile has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-YL)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the pyrazine ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

1-(Pyrimidin-2-yl)cyclopropane-1-carbonitrile

- Molecular Formula : C₈H₇N₃

- Molar Mass : 145.16 g/mol

- Pyrimidine’s lower symmetry compared to pyrazine may influence crystal packing and solubility.

1-(5-Bromopyridin-2-YL)cyclopropanecarbonitrile

- Molecular Formula : C₉H₆BrN₂

- Molar Mass : 237.06 g/mol

- Key Differences :

- A pyridine ring (one nitrogen atom) substituted with bromine at position 5 replaces pyrazine.

- Bromine’s electron-withdrawing effect and heavy atom presence enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Applications: Brominated analogs are intermediates in synthesizing agrochemicals or kinase inhibitors .

1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile

- Molecular Formula : C₉H₇FN₂

- Molar Mass : 162.16 g/mol

- The pyridine ring’s nitrogen position (vs. pyrazine) reduces aromatic conjugation, affecting electronic properties. Applications: Fluorinated compounds are prevalent in CNS drugs due to blood-brain barrier penetration .

1-Piperidinocyclohexanecarbonitrile

- Molecular Formula : C₁₂H₂₀N₂

- Molar Mass : 192.3 g/mol

- Key Differences :

- A saturated piperidine ring replaces the aromatic pyrazine, increasing basicity and reducing π-π stacking interactions.

- The cyclohexane ring (vs. cyclopropane) eliminates steric strain, altering reactivity in ring-opening reactions.

- Applications: Piperidine derivatives are common in alkaloid synthesis and protease inhibitors .

Structural and Functional Data Table

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Aromatic System | Notable Properties |

|---|---|---|---|---|---|

| 1-(Pyrazin-2-YL)cyclopropanecarbonitrile | C₈H₆N₃ | 144.16 | None | Pyrazine | High strain, moderate polarity |

| 1-(Pyrimidin-2-yl)cyclopropane-1-carbonitrile | C₈H₇N₃ | 145.16 | None | Pyrimidine | Enhanced hydrogen bonding |

| 1-(5-Bromopyridin-2-YL)cyclopropanecarbonitrile | C₉H₆BrN₂ | 237.06 | Bromine (C5) | Pyridine | Heavy atom effect, cross-coupling |

| 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile | C₉H₇FN₂ | 162.16 | Fluorine (C2) | Pyridine | High electronegativity, metabolic stability |

| 1-Piperidinocyclohexanecarbonitrile | C₁₂H₂₀N₂ | 192.3 | Piperidine | Saturated heterocycle | Increased basicity, reduced strain |

Biological Activity

1-(Pyrazin-2-YL)cyclopropanecarbonitrile is an organic compound characterized by the molecular formula and a molecular weight of 145.16 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitrile group within the compound can participate in nucleophilic addition reactions, while the pyrazine ring is capable of engaging in π-π interactions with other aromatic systems. These interactions are significant as they can modulate the compound's reactivity and influence its effects on biological systems.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of the vanin-1 enzyme , which plays a crucial role in various physiological processes such as gluconeogenesis and inflammation. Vanin-1 is associated with several diseases, including cardiovascular disorders and certain cancers .

- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant properties, although further investigation is required to quantify this activity.

Case Studies and Experimental Findings

Several studies have explored the biological effects of this compound:

- In Vitro Studies : Experiments have demonstrated that this compound can effectively inhibit vanin-1 activity in cultured cells, leading to reduced oxidative stress markers. This suggests potential therapeutic applications in conditions characterized by oxidative damage .

- Animal Models : In vivo studies involving murine models have shown that administration of this compound can mitigate symptoms associated with inflammatory diseases, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

To contextualize its biological activity, it is useful to compare this compound with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(Pyridin-2-YL)cyclopropanecarbonitrile | Pyridine ring | Moderate inhibition of similar enzymes |

| 1-(Pyrimidin-2-YL)cyclopropanecarbonitrile | Pyrimidine ring | Lower anti-inflammatory activity |

| 1-(Pyrazin-2-YL)cyclopropane-1-carboxylic acid | Carboxylic acid group | Enhanced solubility but reduced bioactivity |

This table illustrates that while structurally similar compounds exist, the unique combination of the pyrazine ring and nitrile group in this compound contributes to its distinctive biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.